molecular formula C23H23N3O3S B3007683 Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate CAS No. 1359315-28-8

Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

Cat. No. B3007683
CAS RN: 1359315-28-8
M. Wt: 421.52
InChI Key: LIUHJCVYIGETRS-UHFFFAOYSA-N
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Description

The compound Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Although the specific compound is not directly described in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For example, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, beginning with commercially available 2-aminobenzoic acids. The first step involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . This method could potentially be adapted for the synthesis of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate by introducing the appropriate thiomorpholine-4-carbonyl and amino substituents at the relevant positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which can be further substituted with various functional groups. X-ray crystallography can provide detailed information about the geometric parameters of these molecules, such as bond lengths and angles, as well as the overall conformation of the molecule in the solid state . Theoretical calculations, such as those performed using Hartree Fock or Density Functional Theory methods, can complement experimental data and provide insights into the electronic structure of the molecule, including the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions, depending on the substituents present on the ring system. The presence of amino groups can facilitate the formation of amides or other nitrogen-containing compounds, while ester groups, such as the ethyl carboxylate, can undergo hydrolysis or transesterification reactions. The specific reactivity of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate would depend on the nature of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. For instance, the introduction of nitro groups can affect the electron density and reactivity of the molecule . Similarly, the presence of a thiomorpholine moiety in Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate could impart unique chemical properties due to the sulfur atom's presence. These properties can be studied experimentally through techniques such as NMR, IR, and Raman spectroscopy, as well as through computational methods .

Scientific Research Applications

Synthesis and Structural Development

  • Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a related compound, has been synthesized and utilized as a versatile synthon in the development of novel perianellated tetracyclic heteroaromatics. These compounds are significant in the exploration of new molecular structures and potential applications in various fields of chemistry and pharmacology (Mekheimer et al., 2005).

Methodological Innovations

  • In another study, ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, which are structurally related to the compound of interest, were synthesized via a novel methodology. This represents an innovative approach in the field of organic synthesis, contributing to the development of new synthetic routes for complex molecules (Molina et al., 1993).

Novel Compounds and Potential Applications

  • The synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from a related ethyl ester has been described. Such studies are crucial in the exploration of new compounds that could have potential applications in various scientific fields, including material science and drug discovery (Gao et al., 2011).

Catalysis and Chemical Reactions

  • Research involving 8-amino-2-arylquinoline ligands, which are structurally similar to the compound , has been conducted. These studies provide insights into the use of such compounds in catalysis, enhancing the understanding of reaction mechanisms and the development of new catalytic processes (Ronellenfitsch et al., 2014).

properties

IUPAC Name

ethyl 3-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)25-21-18-8-3-4-9-20(18)24-15-19(21)22(27)26-10-12-30-13-11-26/h3-9,14-15H,2,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUHJCVYIGETRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

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